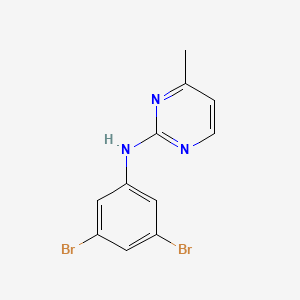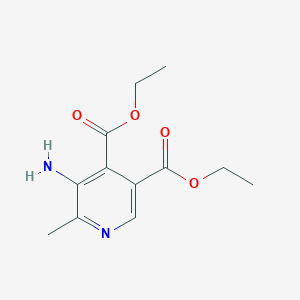
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of 2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanylidene group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of metabolic processes or the disruption of cellular functions, leading to the desired therapeutic effects.
Comparison with Similar Compounds
2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)acetic acid can be compared with other similar compounds such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties and reactivity.
Thiosemicarbazones: These compounds contain a similar sulfanylidene group and exhibit comparable biological activities.
Hydrazones: These compounds have a related hydrazide structure and are used in similar applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61320-74-9 |
|---|---|
Molecular Formula |
C5H6N2O4S |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methoxy]acetic acid |
InChI |
InChI=1S/C5H6N2O4S/c8-4(9)2-10-1-3-6-7-5(12)11-3/h1-2H2,(H,7,12)(H,8,9) |
InChI Key |
RYIZLYKSXIYIGD-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNC(=S)O1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[2-Bromo-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8681926.png)


